molecular formula C15H20ClF3N2O B2667512 1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride CAS No. 2418644-49-0

1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride

Cat. No.: B2667512
CAS No.: 2418644-49-0
M. Wt: 336.78
InChI Key: KRSZQKYGPDRVIY-UHFFFAOYSA-N
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Description

1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a difluoroethanone moiety, and a fluorophenyl group, making it a subject of study for its chemical reactivity and biological activity.

Scientific Research Applications

1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.

    Attachment of the Difluoroethanone Moiety: The difluoroethanone group is incorporated through a nucleophilic substitution reaction.

    Addition of the Fluorophenyl Group: The fluorophenyl group is added via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with substituted fluorine atoms.

Mechanism of Action

The mechanism of action of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The difluoroethanone and fluorophenyl groups contribute to its binding affinity and specificity, influencing various signaling pathways.

Comparison with Similar Compounds

  • 1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-chlorophenyl)ethanone;hydrochloride
  • 1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-bromophenyl)ethanone;hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluorine vs. chlorine or bromine).
  • Chemical Reactivity: The presence of different halogens affects the compound’s reactivity and the types of reactions it undergoes.
  • Biological Activity: Variations in halogen substituents can influence the compound’s binding affinity and biological effects, making each compound unique in its applications.

Properties

IUPAC Name

1-[3-(1-aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O.ClH/c1-10(19)11-5-4-8-20(9-11)14(21)15(17,18)12-6-2-3-7-13(12)16;/h2-3,6-7,10-11H,4-5,8-9,19H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSZQKYGPDRVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C(C2=CC=CC=C2F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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